molecular formula C15H28N2O3 B13885473 4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester

4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13885473
M. Wt: 284.39 g/mol
InChI Key: XPFFALLMWVBZJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with isobutyl isocyanate and tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like Pd-PEPPSI™-IPent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines.

Scientific Research Applications

4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a linker in the development of PROTACs.

    Biology: In biological research, it is utilized in the study of protein degradation pathways and the development of targeted therapies.

    Medicine: This compound is explored for its potential in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.

    Industry: It finds applications in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The linker region, which includes this compound, plays a crucial role in maintaining the proper orientation and distance between the ligase and the target protein, thereby influencing the efficiency of protein degradation.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 4-(2-methylpropylcarbamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-11(2)10-16-13(18)12-6-8-17(9-7-12)14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,18)

InChI Key

XPFFALLMWVBZJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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